molecular formula C25H19N3O7 B2482250 2-[({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)carbonyl]naphtho[2,1-b]furan CAS No. 383147-98-6

2-[({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)carbonyl]naphtho[2,1-b]furan

Cat. No.: B2482250
CAS No.: 383147-98-6
M. Wt: 473.441
InChI Key: RPIUPIGTQCXIKE-YYADALCUSA-N
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Description

2-[({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)carbonyl]naphtho[2,1-b]furan, also known as DNP-CHN, is a versatile synthetic organic compound with a wide range of applications in scientific research. It is a cyclic compound composed of a phenyl ring with two dinitrophenyl substituents, a cyclohexyliden group, and a naphtho[2,1-b]furan ring. DNP-CHN has been used in a variety of applications, including organic synthesis, drug delivery, and as a fluorescent probe. It has also been studied for its potential therapeutic applications, such as its ability to inhibit tumor growth and induce apoptosis.

Scientific Research Applications

Synthesis and Characterization

2-Acyl-3-aminonaphtho[2,1-b]furan derivatives have been explored for their potential in synthesizing various biologically active compounds. For instance, they have been utilized in the synthesis of naphtho[1′,2′:4,5]furo[3,2-b]pyridine derivatives, showcasing their versatility in chemical reactions (Badr, El-Dean, Moustafa, & Zaki, 2007)(Badr et al., 2007).

Biological Activity Studies

Naphtho[2,1-b]furan derivatives have been synthesized and examined for their potential pharmacological activities. For instance, various triazolothiadiazines and triazolothiadiazoles containing naphtho[2,1-b]furan have been synthesized and evaluated for their antimicrobial and analgesic activities (Ravindra, Vagdevi, & Vaidya, 2008)(Ravindra et al., 2008). Similarly, thiazolidinone derivatives of naphtho[2,1-b]furan have been explored, showing antimicrobial, anthelmintic, antiinflammatory, and diuretic activities, further emphasizing the diverse biological applications of these compounds (Vagdevi, Vaidya, Latha, & Padmashali, 2006)(Vagdevi et al., 2006).

Chemical Structure and Properties Analysis

The structure and chemical properties of naphtho[2,1-b]furan derivatives have been a subject of study to understand their potential applications better. For example, a fused cyclobutane-naphthofuran derivative was analyzed using two-dimensional NMR in different solvents, highlighting the importance of advanced analytical techniques in elucidating the structure of complex organic molecules (Cvijin, Marinić, & Šindler-Kulyk, 1998)(Cvijin et al., 1998).

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. The mechanism of action would depend on the specific application of the compound, which is not provided .

Safety and Hazards

Information on the safety and hazards of this compound is not available in the search results .

Future Directions

Without more specific information about the use and properties of this compound, it’s difficult to speculate on future directions .

Properties

IUPAC Name

[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] benzo[e][1]benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O7/c29-25(24-14-20-17-6-2-1-5-15(17)9-12-23(20)34-24)35-26-21-8-4-3-7-18(21)19-11-10-16(27(30)31)13-22(19)28(32)33/h1-2,5-6,9-14,18H,3-4,7-8H2/b26-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPIUPIGTQCXIKE-YYADALCUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NOC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)C(C1)C5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC/C(=N\OC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)/C(C1)C5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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